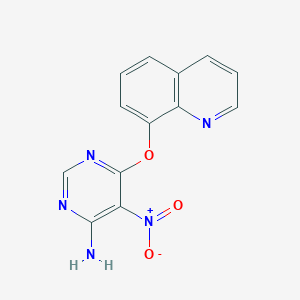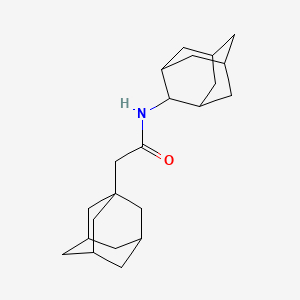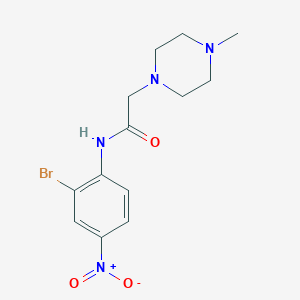![molecular formula C20H14ClN3O4 B4142231 2-chloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4142231.png)
2-chloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide
Übersicht
Beschreibung
2-chloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide, commonly known as NNC 55-0396, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) epsilon isoform and has shown promising results in various studies related to cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
NNC 55-0396 works by selectively inhibiting the 2-chloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide epsilon isoform, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. 2-chloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide epsilon is overexpressed in many types of cancer and plays a crucial role in the development and progression of the disease. By inhibiting 2-chloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide epsilon, NNC 55-0396 can effectively target cancer cells and inhibit their growth and proliferation.
Biochemical and physiological effects
NNC 55-0396 has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the heart, it reduces the damage caused by ischemia-reperfusion injury by decreasing oxidative stress and inflammation. In the brain, it has been found to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NNC 55-0396 is its high selectivity for 2-chloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide epsilon, which reduces the risk of off-target effects. Additionally, it has shown good bioavailability and can be administered orally, making it a convenient treatment option. However, one limitation of NNC 55-0396 is its relatively short half-life, which may require frequent dosing in some applications.
Zukünftige Richtungen
There are several potential future directions for research on NNC 55-0396. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer. Additionally, further studies are needed to explore the potential of NNC 55-0396 in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Finally, the development of new formulations that improve the pharmacokinetics and bioavailability of NNC 55-0396 could enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
NNC 55-0396 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast, lung, and prostate cancer. Additionally, it has been found to have cardioprotective effects, reducing the damage caused by ischemia-reperfusion injury in the heart. In the field of neuroscience, NNC 55-0396 has shown promise in the treatment of neurological disorders such as epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-16-6-2-1-5-15(16)20(26)22-14-11-9-13(10-12-14)19(25)23-17-7-3-4-8-18(17)24(27)28/h1-12H,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYPUNICOUMWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4142168.png)

![11-methyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine](/img/structure/B4142177.png)
![2-methyl-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B4142182.png)

![3-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4142198.png)
![N-ethyl-12,15,15-trimethyl-N-phenyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4142204.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B4142211.png)
![(3'S*,4'S*)-1'-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B4142222.png)

![2-({[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B4142227.png)

